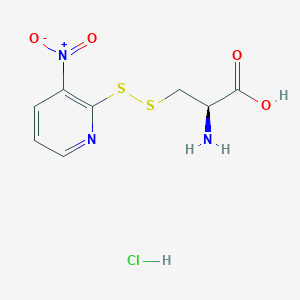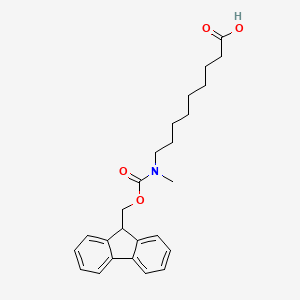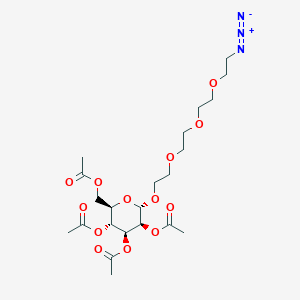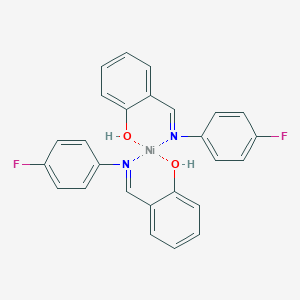![molecular formula C23H23Cl3N3V B6297938 {2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride CAS No. 288313-90-6](/img/structure/B6297938.png)
{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride, commonly referred to as V(III)PY, is a coordination complex of vanadium and an organic ligand. It is a versatile compound with a wide range of applications in scientific research. V(III)PY has been extensively studied due to its unique properties, such as its ability to act as a catalyst in various reactions.
科学的研究の応用
V(III)PY has a wide range of applications in scientific research. It has been used as a catalyst in various reactions, such as the oxidation of alcohols, the hydrolysis of esters, and the reduction of nitro compounds. In addition, V(III)PY has been used as a ligand in coordination chemistry and has been used to study the properties of transition metal complexes. It has also been used in the synthesis of various organic compounds and has been used to study the structure of proteins.
作用機序
The mechanism of action of V(III)PY is complex and not fully understood. However, it is believed that the vanadium ion in the complex acts as a Lewis acid, which facilitates the transfer of electrons between molecules. This allows the formation of new bonds, which is necessary for the catalytic activity of V(III)PY.
Biochemical and Physiological Effects
The biochemical and physiological effects of V(III)PY are not well understood. However, it is believed that the vanadium ion in the complex is capable of binding to a variety of proteins and enzymes, which could potentially affect their activity. In addition, V(III)PY has been shown to have antioxidant properties, which could potentially have beneficial effects on the body.
実験室実験の利点と制限
V(III)PY has several advantages for use in lab experiments. It is a relatively stable compound and is soluble in organic solvents, which makes it easy to work with. In addition, it is a relatively inexpensive compound and is widely available. However, V(III)PY has some limitations as well. It is a coordination complex, which means that it is not very soluble in water. In addition, it is a relatively large molecule, which can make it difficult to work with in certain experiments.
将来の方向性
There are a number of potential future directions for V(III)PY. One potential direction is the use of V(III)PY as a drug delivery system. This could be used to deliver drugs to specific sites in the body, such as cancer cells. In addition, V(III)PY could be used to study the structure and function of proteins, which could lead to a better understanding of biological processes. Finally, V(III)PY could be used as a catalyst in the synthesis of organic compounds, which could lead to the development of new drugs and materials.
合成法
The synthesis of V(III)PY is a multi-step process. The first step involves the reaction of vanadium trichloride with a pyridine-2-carboxaldehyde in a basic medium, such as an aqueous solution of sodium hydroxide. This reaction yields an intermediate compound, which is then reacted with an N-2-methylphenylimine in order to form V(III)PY. The final product is a yellow-green crystalline solid that is soluble in organic solvents.
特性
IUPAC Name |
1-[6-[C-methyl-N-(2-methylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-methylphenyl)ethanimine;trichlorovanadium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3.3ClH.V/c1-16-10-5-7-12-20(16)24-18(3)22-14-9-15-23(26-22)19(4)25-21-13-8-6-11-17(21)2;;;;/h5-15H,1-4H3;3*1H;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBBLHYWAJUPEZ-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C)C.Cl[V](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl3N3V |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297928.png)
![2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6297929.png)
![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride](/img/structure/B6297937.png)
![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297945.png)
![{2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297952.png)